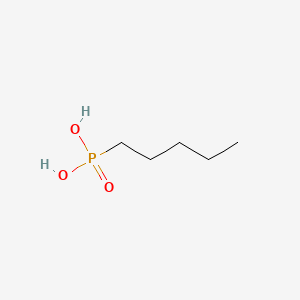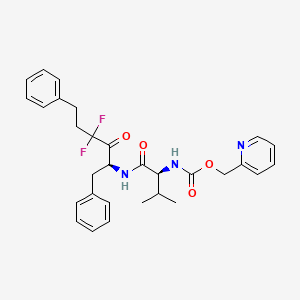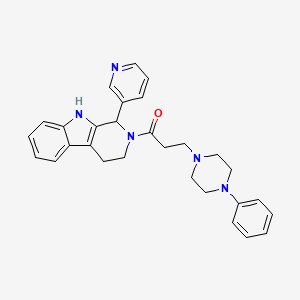
3'-Mesyl-2',3'-dideoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Mesyl-2’,3’-dideoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications at the 2’ and 3’ positions of the sugar moiety. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Mesyl-2’,3’-dideoxythymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and deprotection of hydroxyl groups, followed by mesylation at the 3’ position. The reaction conditions often involve the use of mesyl chloride and a base such as triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for 3’-Mesyl-2’,3’-dideoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed.
化学反应分析
Types of Reactions
3’-Mesyl-2’,3’-dideoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as azide or hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The mesyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Mesylation: Mesyl chloride and triethylamine in dichloromethane.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Azido Derivatives: Formed by substitution of the mesyl group with azide.
Alcohols: Formed by hydrolysis or reduction of the mesyl group.
Ketones: Formed by oxidation of the hydroxyl group.
科学研究应用
3’-Mesyl-2’,3’-dideoxythymidine has several applications in scientific research:
Antiviral Research: It is used as a precursor for synthesizing antiviral agents, particularly those targeting HIV.
Biochemical Studies: The compound is used to study the mechanisms of nucleoside analogs in inhibiting viral replication.
Medicinal Chemistry: It serves as a building block for designing new therapeutic agents with improved efficacy and reduced toxicity.
Molecular Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
作用机制
3’-Mesyl-2’,3’-dideoxythymidine exerts its effects by incorporating into viral DNA during replication. The mesyl group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA chain elongation. This mechanism is similar to other nucleoside analogs used in antiviral therapy, such as zidovudine (3’-azido-2’,3’-dideoxythymidine).
相似化合物的比较
Similar Compounds
Zidovudine (3’-azido-2’,3’-dideoxythymidine): An antiviral drug used to treat HIV.
Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Another nucleoside analog used in HIV therapy.
Lamivudine (2’,3’-dideoxy-3’-thiacytidine): Used in the treatment of HIV and hepatitis B.
Uniqueness
3’-Mesyl-2’,3’-dideoxythymidine is unique due to its mesyl group, which provides distinct chemical reactivity compared to other nucleoside analogs. This uniqueness allows for specific modifications and applications in antiviral research and medicinal chemistry.
属性
CAS 编号 |
34308-10-6 |
|---|---|
分子式 |
C11H16N2O7S |
分子量 |
320.32 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 |
InChI 键 |
FUTVTSDLQPMPRT-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















